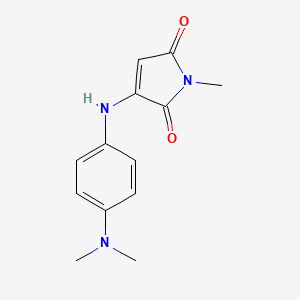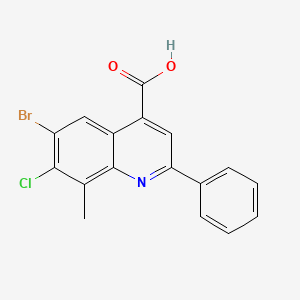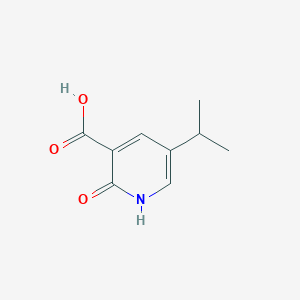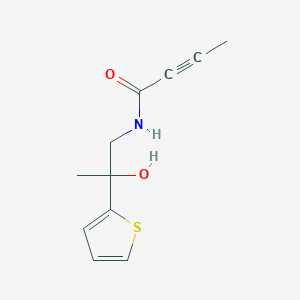
3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethylamino phenyl group and a methyl group. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a heterocyclic aromatic ring. The dimethylamino phenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the dimethylamino group. The pyrrole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could make the compound basic and polar. The aromatic pyrrole ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Anticancer Applications
One area of research for derivatives related to 3-((4-(Dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione focuses on cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, exhibited potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds demonstrated IC50 values less than 10 nM, with notable efficacy against subcutaneous colon 38 tumors in mice at doses as low as 3.9 mg/kg, indicating significant anticancer potential (Deady et al., 2003).
Antimicrobial Activity
Another application of structurally similar compounds involves antimicrobial properties. Synthesized derivatives carrying the biologically active sulfonamide moiety showed interesting antibacterial and antifungal activities. Specifically, compounds exhibited higher activity compared to reference drugs against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.3 μg/mL. This suggests the potential for developing new antimicrobial agents from derivatives of this compound (Ghorab et al., 2017).
Applications in Electronic Devices
Further research includes the development of electronic devices using derivatives of this compound. Specifically, diketopyrrolopyrrole derivatives end-capped with a dimethylaminophenyl moiety have been synthesized and analyzed for use in field-effect transistors and resistance load-type inverters. These compounds exhibited excellent performance stability under ambient conditions, indicating their potential application in stable electronic devices with polymeric gate dielectric (Kumar et al., 2018).
Heterocyclic Compound Synthesis
Additionally, the synthesis of heterocyclic systems using components related to this compound has been explored. For example, the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde led to the formation of polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring, demonstrating the versatility of such compounds in organic synthesis (Dzvinchuk et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication . This can result in the inhibition of cell growth and proliferation.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies .
Result of Action
Similar compounds have shown anti-tumor effects , suggesting that this compound may also have potential anti-cancer properties.
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLYQNIDOHGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2851689.png)
![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2851706.png)

